molecular formula C16H12FN3O3S2 B3000756 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797884-69-5

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Katalognummer: B3000756
CAS-Nummer: 1797884-69-5
Molekulargewicht: 377.41
InChI-Schlüssel: UADZEHNWHWTEBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety via a methanone bridge. The benzo[c][1,2,5]thiadiazole group is a bicyclic aromatic system containing sulfur and nitrogen, which confers unique electronic properties and enhances binding affinity to biological targets such as kinases . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics, which are known for their roles in cancer and inflammation .

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-11-2-4-12(5-3-11)25(22,23)13-8-20(9-13)16(21)10-1-6-14-15(7-10)19-24-18-14/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADZEHNWHWTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, known for its electron-accepting properties, which enhances its interaction with biological targets. It also includes a sulfonyl-substituted azetidine moiety that may contribute to its biological effects.

The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The benzo[c][1,2,5]thiadiazole core facilitates electron transfer processes that can influence cellular signaling pathways. This interaction can lead to alterations in enzyme activity and gene expression, contributing to its biological effects.

Antimicrobial Activity

Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
  • The compound's structural features enhance its ability to penetrate bacterial membranes, leading to cell lysis.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds containing the benzo[c][1,2,5]thiadiazole moiety:

  • A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) through apoptosis induction mechanisms .
  • The compound's ability to inhibit specific signaling pathways involved in tumor growth has been noted, suggesting a role in cancer therapy development.

Case Study 1: Antimicrobial Screening

In a recent study, a series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the sulfonyl group significantly impacted antimicrobial efficacy .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of benzo[c][1,2,5]thiadiazole derivatives. Using MTT assays on various cancer cell lines, researchers found that specific derivatives induced cell cycle arrest and apoptosis. The findings highlighted the importance of the azetidine ring in enhancing cytotoxicity against cancer cells .

Data Summary

Biological ActivityTarget Organisms/Cell LinesKey Findings
AntimicrobialStaphylococcus aureus, Escherichia coliSignificant inhibition observed; structure-dependent activity
AnticancerHeLa, MCF-7Induced apoptosis; inhibited growth via specific pathways

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone Benzo[c][1,2,5]thiadiazole 3-((4-Fluorophenyl)sulfonyl)azetidine C₁₆H₁₁FN₄O₃S₂ 414.41 Kinase inhibition (ALK5)
(Benzo[c][1,2,5]oxadiazol-5-yl)(4-amino-2-(methylthio)thiazol-5-yl)methanone Benzo[c][1,2,5]oxadiazole 4-Amino-2-(methylthio)thiazole C₁₁H₇N₅O₂S₂ 329.34 CDK9 inhibition
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Benzo[c][1,2,5]thiadiazole 4-(5-Isopropyl-oxadiazolyl)piperazine C₂₁H₂₁N₇O₂S 435.50 N/A (structural analog)
TDMA (1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine) Benzo[c][1,2,5]thiadiazole N-Methylpropan-2-amine C₁₀H₁₂N₄S 220.30 Serotonergic activity

Key Observations :

  • Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound enhances π-alkyl and hydrogen-bonding interactions compared to non-fluorinated sulfonamides (e.g., compounds in ) .
  • Azetidine vs. Piperazine/Piperidine : Azetidine’s smaller ring size increases conformational rigidity, which may improve selectivity over bulkier piperazine/piperidine analogs (e.g., ) .

Physicochemical and Pharmacokinetic Properties

However, the azetidine’s polar sulfonyl group balances this by introducing hydrogen-bonding capacity.

Table 2: Physicochemical Comparison

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.8 0 7 105.6
(Benzo[c][1,2,5]oxadiazole analog) 1.9 2 8 118.3
TDMA 1.5 1 3 52.5

Key Observations :

  • The target compound’s higher logP (2.8) suggests improved lipid solubility over oxadiazole analogs, which may correlate with better bioavailability.
  • Reduced polar surface area (105.6 Ų) compared to oxadiazole derivatives (118.3 Ų) could enhance blood-brain barrier penetration .

Comparison with Sulfonamide Derivatives :

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (6d) : Exhibits anti-inflammatory activity but lacks the rigid azetidine ring, reducing target selectivity .
  • Thiazolone Derivatives () : While active against cancer, their thiazolone cores lack the benzo[c][1,2,5]thiadiazole’s π-stacking capability, limiting kinase affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.